N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide
Overview
Description
N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide, also known as MEPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MEPA is a benzamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in lab experiments.
Mechanism of Action
N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that mediate inflammation, pain, and fever. N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide also inhibits the activity of monoamine oxidase-B (MAO-B) enzyme, which is involved in the breakdown of dopamine in the brain. N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has been shown to increase the levels of dopamine in the brain, which may contribute to its potential use in treating Parkinson's disease.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has also been shown to reduce the levels of prostaglandin E2 (PGE2), which is a mediator of pain and fever. N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has been shown to increase the levels of dopamine in the brain, which may contribute to its potential use in treating Parkinson's disease.
Advantages and Limitations for Lab Experiments
N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has several advantages for lab experiments, including its high potency and selectivity for COX-2 and MAO-B enzymes. N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has also been shown to have low toxicity in animal studies. However, N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has some limitations for lab experiments, including its poor solubility in water, which may limit its bioavailability. N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide also has a short half-life in the body, which may limit its therapeutic efficacy.
Future Directions
For N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide research include the development of novel synthesis methods to improve its bioavailability and pharmacokinetic properties. N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide may also be studied for its potential use in treating other diseases, such as depression and anxiety disorders. The development of N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide analogs may also be explored to improve its pharmacological properties and selectivity for target enzymes. Overall, N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has significant potential for therapeutic applications and warrants further research.
Scientific Research Applications
N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has been studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and antipyretic effects. N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has also been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. N-(2-methoxyethyl)-2-{[3-(4-methylphenyl)propanoyl]amino}benzamide has also been shown to reduce the accumulation of amyloid-beta in the brain, which is a hallmark of Alzheimer's disease.
properties
IUPAC Name |
N-(2-methoxyethyl)-2-[3-(4-methylphenyl)propanoylamino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-15-7-9-16(10-8-15)11-12-19(23)22-18-6-4-3-5-17(18)20(24)21-13-14-25-2/h3-10H,11-14H2,1-2H3,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZLMOJXBDWDLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C(=O)NCCOC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.